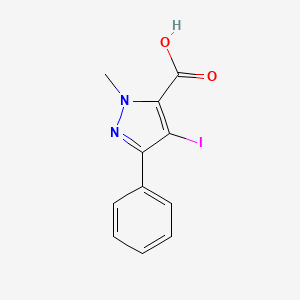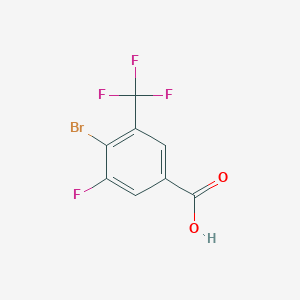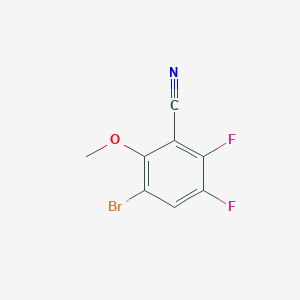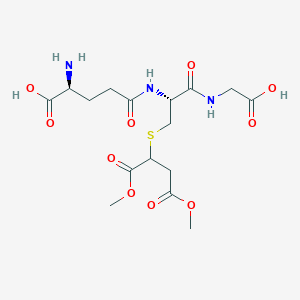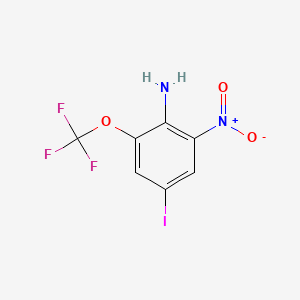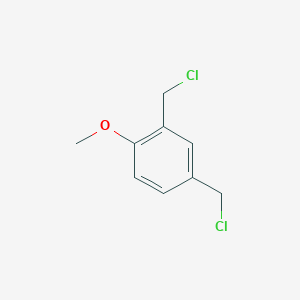
Anisole, 2,4-bis(chloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2,4-bis(chloromethyl)-1-methoxy-: is an organic compound with the molecular formula C9H10Cl2O. It is a derivative of benzene, where two chloromethyl groups and one methoxy group are substituted at the 2, 4, and 1 positions, respectively. This compound is known for its reactivity due to the presence of chloromethyl groups, which makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Chloromethylation of Methoxybenzene: The compound can be synthesized by the chloromethylation of methoxybenzene (anisole) using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically proceeds under reflux conditions.
Industrial Production Methods: Industrially, the compound can be produced through a similar chloromethylation process, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chloromethyl groups in the compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form the corresponding methyl derivative by using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of benzene derivatives with various functional groups replacing the chloromethyl groups.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzene derivatives with methyl groups replacing the chloromethyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: The compound is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The reactive chloromethyl groups can be used for bioconjugation, where the compound is attached to biomolecules for labeling or immobilization purposes.
Medicine:
Drug Development: The compound can be used as a building block in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry:
Polymer Chemistry: The compound can be used in the synthesis of specialty polymers with unique properties, such as enhanced thermal stability or specific functional group compatibility.
Wirkmechanismus
The mechanism by which Benzene, 2,4-bis(chloromethyl)-1-methoxy- exerts its effects is primarily through its reactive chloromethyl groups. These groups can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The methoxy group can also participate in various chemical reactions, contributing to the overall reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Vergleich Mit ähnlichen Verbindungen
Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl-: This compound has additional methyl groups, which can influence its reactivity and physical properties.
Benzene, 2,4-bis(chloromethyl)-1-methyl-: This compound has a methyl group instead of a methoxy group, affecting its solubility and reactivity.
Benzene, 2,4-bis(chloromethyl)-1-(1-methylethyl)-: This compound has an isopropyl group, which can impact its steric and electronic properties.
Uniqueness: Benzene, 2,4-bis(chloromethyl)-1-methoxy- is unique due to the presence of both chloromethyl and methoxy groups, which provide a combination of reactivity and solubility properties. The methoxy group can act as an electron-donating group, influencing the reactivity of the chloromethyl groups and making the compound versatile for various synthetic applications.
Eigenschaften
CAS-Nummer |
25445-34-5 |
|---|---|
Molekularformel |
C9H10Cl2O |
Molekulargewicht |
205.08 g/mol |
IUPAC-Name |
2,4-bis(chloromethyl)-1-methoxybenzene |
InChI |
InChI=1S/C9H10Cl2O/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
ZBQXEAIGIXABOB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



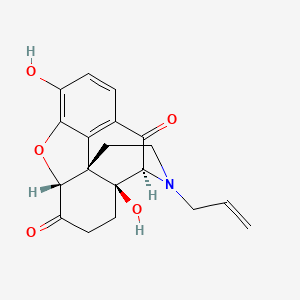
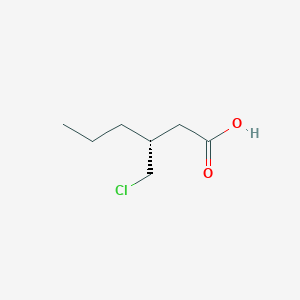

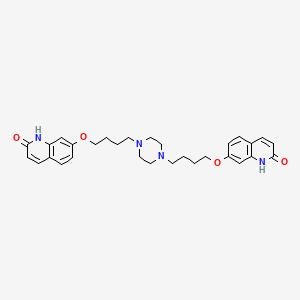
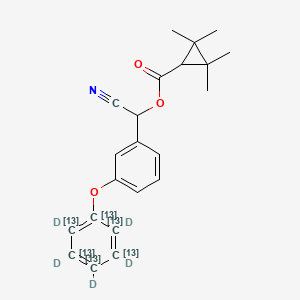
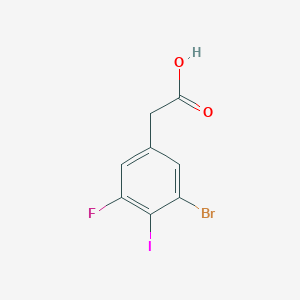
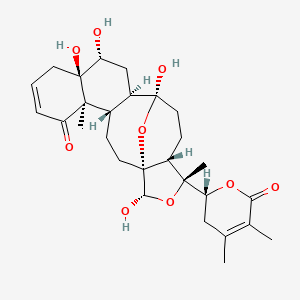
![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429722.png)
